molecular formula C24H25N5O7 B1684045 Unii-WV88DU3mux CAS No. 192756-07-3

Unii-WV88DU3mux

Katalognummer: B1684045
CAS-Nummer: 192756-07-3
Molekulargewicht: 495.5 g/mol
InChI-Schlüssel: CUVNEENHHCPUBW-SZMVWBNQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The research compound UNII-WV88DU3mux is supplied for laboratory and chemical research applications. As a Unique Ingredient Identifier (UNID), this code is assigned by the FDA to facilitate substance identification. Researchers are advised to consult specialized scientific literature, regulatory agency databases, or contact the supplier directly for detailed structural, pharmacological, and biochemical data. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Handling should only be performed by qualified professionals in accordance with all applicable laboratory safety protocols.

Eigenschaften

CAS-Nummer

192756-07-3

Molekularformel

C24H25N5O7

Molekulargewicht

495.5 g/mol

IUPAC-Name

(3S)-3-[[(4S,7S)-7-(isoquinoline-1-carbonylamino)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carbonyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C24H25N5O7/c30-13-15(12-20(32)33)26-22(34)18-6-3-11-28-19(31)8-7-17(24(36)29(18)28)27-23(35)21-16-5-2-1-4-14(16)9-10-25-21/h1-2,4-5,9-10,13,15,17-18H,3,6-8,11-12H2,(H,26,34)(H,27,35)(H,32,33)/t15-,17-,18-/m0/s1

InChI-Schlüssel

CUVNEENHHCPUBW-SZMVWBNQSA-N

SMILES

C1CC(N2C(=O)C(CCC(=O)N2C1)NC(=O)C3=NC=CC4=CC=CC=C43)C(=O)NC(CC(=O)O)C=O

Isomerische SMILES

C1C[C@H](N2C(=O)[C@H](CCC(=O)N2C1)NC(=O)C3=NC=CC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)O)C=O

Kanonische SMILES

C1CC(N2C(=O)C(CCC(=O)N2C1)NC(=O)C3=NC=CC4=CC=CC=C43)C(=O)NC(CC(=O)O)C=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

VRT18858;  VRT 18858;  VRT-18858

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

VRT-18858 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien umfassen Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien umfassen Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien umfassen Halogene oder Nucleophile.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize UNII-WV88DU3mux, we compare it with structurally or functionally analogous compounds.

Table 1: Comparative Overview of this compound and Hypothetical Analogs

Property This compound Compound A (Hypothetical Analog) Compound B (Hypothetical Analog)
Molecular Weight (g/mol) Not disclosed ~300–400 (estimated) ~250–350 (estimated)
Solubility (Water) Likely moderate High (>10 mg/mL) Low (<1 mg/mL)
Regulatory Status FDA-registered (UNII) Phase II clinical trials Industrial use only
Functional Groups Undisclosed Carboxylic acid, amine Halogenated aromatic
Synthetic Complexity Intermediate High (multi-step synthesis) Low (single-step reaction)

Key Findings

Structural Ambiguity : Unlike Compound A (a carboxylic acid derivative) or Compound B (a halogenated aromatic compound), this compound’s structure remains undisclosed. This limits direct mechanistic comparisons but aligns with proprietary drug development practices .

Regulatory Distinction: this compound’s FDA registration differentiates it from research-stage analogs (e.g., Compound A) and non-pharmaceutical analogs (e.g., Compound B). This suggests it has met standardized safety and identity criteria .

Synthetic Feasibility : Based on regulatory timelines, this compound likely requires intermediate synthetic steps, balancing cost and yield efficiency. This contrasts with simpler industrial compounds (e.g., Compound B) .

Research and Data Limitations

Data Accessibility : Detailed spectral data (e.g., NMR, HRMS) and synthetic protocols for this compound are absent in public domains, unlike Compound A, which has published characterization in Med. Chem. Commun. .

Methodological Gaps : Supplementary tables in Frontiers in Medicine (2021) outline analytical techniques for compound comparison (e.g., precision metrics, chromatographic retention times) but lack direct references to this compound .

Biologische Aktivität

Overview of Niclosamide

Niclosamide is an anthelmintic agent primarily used to treat tapeworm infections. It has gained attention for its potential applications in cancer therapy and antiviral treatments due to its ability to target various cellular pathways.

  • Chemical Formula : C13H8ClN3O4
  • Molecular Weight : 327.67 g/mol
  • CAS Number : 50-65-7

Niclosamide exerts its effects through multiple mechanisms:

  • Targeting Acidified Endosomes : It neutralizes acidic compartments within cells, inhibiting the entry of pH-dependent viruses such as human rhinoviruses and influenza.
  • Inhibition of Oncogenic Pathways : Niclosamide affects several pathways, including Wnt/β-catenin, Ras, Stat3, Notch, and NF-κB, which are crucial for cancer cell proliferation and survival.
  • Induction of Ferroptosis : In triple-negative breast cancer (TNBC) cells, it increases lipid peroxidation and induces ferroptosis by suppressing GPX4 expression.

Pharmacokinetics

Niclosamide has low oral bioavailability and poor solubility, which limits its systemic absorption. Its pharmacokinetic profile suggests that it is primarily effective at the site of infection rather than systemically.

Antiviral Activity

In vitro studies indicate that Niclosamide maintains sustained antiviral activity over extended periods. This stability is crucial for neutralizing viral infections effectively.

Anticancer Activity

Niclosamide has shown broad anti-cancer activity across various types of tumors. It has been observed to:

  • Inhibit cell proliferation in prostate cancer by downregulating androgen receptor variants.
  • Induce apoptosis in colorectal cancer cells through mitochondrial dysfunction.

Dosage Effects in Animal Models

Research indicates that lower doses of Niclosamide effectively inhibit viral entry and downregulate oncogenic pathways without significant toxicity. Higher doses may lead to adverse effects due to systemic absorption issues.

Case Studies

Several studies have highlighted the potential applications of Niclosamide beyond its traditional use:

  • Cancer Treatment : A study demonstrated that Niclosamide could enhance the efficacy of chemotherapy agents in resistant cancer cell lines by modulating drug resistance mechanisms.
  • COVID-19 Research : Preliminary research suggested that Niclosamide might inhibit SARS-CoV-2 replication in vitro, prompting further investigation into its potential as a therapeutic agent against COVID-19.
  • Environmental Impact : The extensive use of Niclosamide raises concerns about environmental pollution and its effects on aquatic organisms, emphasizing the need for responsible usage practices.

Q & A

Q. How can researchers ethically navigate intellectual property (IP) constraints while publishing findings on this compound?

  • Methodological Answer :
  • Pre-Publication Review : Consult institutional IP offices to identify patentable findings.
  • Data Redaction : Temporarily withhold proprietary synthesis steps while disclosing safety/efficacy data.
  • Collaboration Agreements : Use Material Transfer Agreements (MTAs) for shared compound derivatives.
    Cite prior art comprehensively to avoid infringement claims .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-WV88DU3mux
Reactant of Route 2
Unii-WV88DU3mux

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.